[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-
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Overview
Description
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acetamide under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .
Scientific Research Applications
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural properties.
Indole-3-acetic acid: A well-known plant hormone with diverse biological activities.
Indole-3-carboxylic acid: Commonly used in organic synthesis and medicinal chemistry.
Uniqueness
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- stands out due to its unique structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
343604-87-5 |
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Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[1-(1H-indol-3-yl)indol-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H19N3O/c1-22(2)20(24)11-14-13-23(18-10-6-4-7-15(14)18)19-12-21-17-9-5-3-8-16(17)19/h3-10,12-13,21H,11H2,1-2H3 |
InChI Key |
WSKDEOBGOLZVJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CN(C2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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